molecular formula C12H7N3O2 B1664666 5-Nitro-1,10-phenanthroline CAS No. 4199-88-6

5-Nitro-1,10-phenanthroline

Cat. No.: B1664666
CAS No.: 4199-88-6
M. Wt: 225.20 g/mol
InChI Key: PDDBTWXLNJNICS-UHFFFAOYSA-N
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Description

Nitroferroin is a member of phenanthrolines.

Mechanism of Action

Target of Action

5-Nitro-1,10-phenanthroline (5NP) has been identified as a lead compound with antituberculous activity . It primarily targets Mycobacterium tuberculosis , a bacterium responsible for tuberculosis . The compound also acts as a mediator of glucose oxidase (GOX) .

Mode of Action

5NP is activated in an F420-dependent manner , resulting in the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria . The compound’s interaction with its targets leads to significant changes, including the induction of autophagy in macrophages .

Biochemical Pathways

The activation of 5NP affects the biochemical pathways related to the F420 cofactor . This cofactor is involved in various redox reactions in bacteria. The activation of 5NP also leads to the induction of autophagy in macrophages , a process that helps in the degradation and recycling of cellular components .

Pharmacokinetics

The compound’s activation in an f420-dependent manner suggests that it may be metabolized in bacteria to form 1,10-phenanthroline and 1,10-phenanthrolin-5-amine .

Result of Action

The action of 5NP results in the death of Mycobacterium tuberculosis . The compound also kills naturally resistant intracellular bacteria by inducing autophagy in macrophages . This dual mechanism of action makes 5NP a promising candidate for the treatment of tuberculosis.

Action Environment

The efficacy and stability of 5NP can be influenced by various environmental factors. For instance, the presence of the F420 cofactor is crucial for the activation of 5NP . Additionally, the compound’s ability to induce autophagy in macrophages suggests that the immune status of the host can also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

5-Nitro-1,10-phenanthroline plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. It interacts with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with iron ions, where this compound forms a complex that is widely used in redox titrations . This interaction is essential for studying the redox properties of various biological systems. Additionally, this compound has been shown to interact with platinum chelates, exhibiting cytotoxic effects against certain cancer cell lines .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been observed to induce autophagy in macrophages, which is a critical cellular process for degrading and recycling cellular components . This compound also influences cell signaling pathways and gene expression, particularly in the context of its antimicrobial activity against Mycobacterium tuberculosis . The ability of this compound to modulate these cellular processes makes it a valuable compound for studying cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its activation in an F420-dependent manner, leading to the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria . This activation process is crucial for its antimicrobial activity. Additionally, this compound exerts its effects by inducing autophagy in macrophages, which helps in killing intracellular pathogens . The compound’s ability to form complexes with metal ions also plays a role in its mechanism of action, particularly in inhibiting metallopeptidases by chelating the metal ions required for their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its long-term effects on cellular function can vary . For instance, prolonged exposure to this compound can lead to sustained autophagy in macrophages, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit antimicrobial activity without significant toxicity . At higher doses, this compound can induce toxic effects, including cytotoxicity and potential damage to healthy cells . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in animal studies.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to its activation and degradation. The compound is activated in an F420-dependent manner, resulting in the formation of metabolites such as 1,10-phenanthroline and 1,10-phenanthrolin-5-amine . These metabolites play a role in the compound’s antimicrobial activity and its interaction with cellular components. Additionally, this compound can affect metabolic flux and metabolite levels within cells, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are essential for its biological activity and effectiveness in various applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with cellular components and its ability to exert its effects on cellular processes. For example, the induction of autophagy by this compound involves its localization to autophagosomes within macrophages .

Properties

IUPAC Name

5-nitro-1,10-phenanthroline
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InChI

InChI=1S/C12H7N3O2/c16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDBTWXLNJNICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H7N3O2
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DSSTOX Substance ID

DTXSID7063346
Record name 1,10-Phenanthroline, 5-nitro-
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Molecular Weight

225.20 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 5-Nitro-1,10-phenanthroline
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CAS No.

4199-88-6
Record name 5-Nitro-1,10-phenanthroline
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Synthesis routes and methods

Procedure details

Referring to Scheme 5, 237 ml sulfuric acid (concentrate) was first added to a 1 L three-necked flask. 35 g 1,10-phenanthroline was then added into the flask, and the temperature of mixture was kept lower than 100° C. Next, 2436 ml (67%) HNO3 was added drop by drop, and the temperature of mixture was kept lower than 110° C. The mixture was subsequently heated to 100° C. and stirred overnight. After completion of reaction, the reaction mixture was cooled to room temperature and placed into 2 L water, and then NaOH(aq) was added to adjust pH value to a range from 6 to 7, so as to give solids. The solids were washed by water, and dried to obtain solids 5-nitro-1,10-phenanthroline 30 g (0.13 mol, yield 68%).
Quantity
237 mL
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
2436 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-nitro-1,10-phenanthroline?

A1: The molecular formula of this compound is C12H7N3O2, and its molecular weight is 225.21 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including IR, UV, 1H NMR, and MS. [, , ]

Q3: Is this compound stable in aqueous solutions?

A3: this compound can undergo aquation in aqueous solutions, and the rate of this reaction is affected by factors like pH, temperature, and the presence of salts. [, , ]

Q4: What is the impact of different solvents on the stability and reactivity of this compound and its complexes?

A4: Studies have shown that the solvent can significantly impact the stability and reactivity of this compound and its complexes. For instance, the aquation rate of tris(this compound)iron(II) varies considerably in different binary aqueous mixtures. [, ]

Q5: Can this compound act as a ligand in metal complexes with catalytic activity?

A5: Yes, this compound can act as a ligand in various metal complexes, including those of gallium(III) and palladium(II), which have shown catalytic activity in alkene epoxidation and alcohol oxidation reactions, respectively. [, ]

Q6: How does the structure of the metal complex influence its catalytic activity?

A6: The catalytic activity of metal complexes incorporating this compound is influenced by various factors, including the metal center, the presence of other ligands, and the overall structure of the complex. For example, in gallium(III) complexes, the choice of ligands impacted both the initial reactivity and long-term stability of the catalyst. []

Q7: Can this compound be used to modify the selectivity of catalytic reactions?

A7: Research suggests that incorporating this compound as a ligand can influence the selectivity of catalytic reactions. For example, in the electro-reforming of glycerol, nickel hydroxide modified with this compound showed high selectivity towards formate and oxalate production. []

Q8: How does this compound exhibit anti-tuberculosis activity?

A8: this compound exhibits a dual mechanism of action against Mycobacterium tuberculosis. It undergoes F420-dependent activation, leading to the formation of metabolites with anti-tuberculosis activity, and it also induces autophagy in macrophages, enhancing the killing of intracellular bacteria. []

Q9: How does the nitro group contribute to the activity of this compound?

A9: Studies have revealed the essentiality of the nitro group for the in vitro activity of this compound against Mycobacterium tuberculosis. []

Q10: How do modifications to the this compound structure affect its biological activity?

A10: Modifying the structure of this compound can alter its biological activity. For example, introducing a methyl group at the 3-position and retaining the nitro group at the 6-position led to improved in vitro activity and in vivo efficacy in mice compared to this compound. []

Q11: How does the electronic nature of substituents on the phenanthroline ring affect the properties of metal complexes?

A11: The electronic nature of substituents on the phenanthroline ring can significantly impact the properties of metal complexes. For example, electron-withdrawing groups like nitro can increase the rate constants for chloride displacement in palladium(II) complexes, while electron-donating groups have the opposite effect. []

Q12: Are there known mechanisms of resistance to this compound in Mycobacterium tuberculosis?

A12: Yes, resistance to this compound has been observed in Mycobacterium tuberculosis, and studies have identified mutations in the fbiB gene as a mechanism of resistance. Notably, these mutations also confer cross-resistance to the bicyclic nitroimidazole PA-824. []

Q13: Have any computational studies been performed on this compound or its complexes?

A13: Yes, computational methods like Sparkle/PM6 have been employed to predict the ground state geometries of ytterbium(III) β-diketonate complexes containing this compound as an ancillary ligand. These calculations help in understanding the structure and properties of such complexes. []

Q14: Does this compound have applications in analytical chemistry?

A14: Yes, this compound is used as a reagent in analytical chemistry for the indirect photometric determination of ascorbic acid in pharmaceutical formulations. []

Q15: Can this compound be used to design luminescent materials?

A15: Yes, this compound has been incorporated as an ancillary ligand in the design of luminescent ytterbium(III) β-diketonate complexes. The choice of β-diketonate ligand and its degree of fluorination can impact the luminescence properties of these complexes. []

Q16: How does this compound contribute to the properties of single-molecule magnets?

A16: this compound can act as an auxiliary ligand in dysprosium(III) complexes that exhibit single-molecule magnet behavior. The choice of β-diketonate and auxiliary ligands influences the magnetic properties, with this compound contributing to an improved antenna effect in certain cases. [, ]

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